molecular formula C7H6N2O2 B12631795 2-Methyl furo[3,2-d]pyrimidin-4-ol

2-Methyl furo[3,2-d]pyrimidin-4-ol

Katalognummer: B12631795
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: JMRWFQHUTGWTFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl furo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of furo[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system containing a furan ring and a pyrimidine ring, with a methyl group attached to the furan ring and a hydroxyl group at the 4-position of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl furo[3,2-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminofuran with an appropriate aldehyde or ketone can lead to the formation of the desired furo[3,2-d]pyrimidine scaffold. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as an acid or base, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reaction conditions and catalysts may vary to optimize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl furo[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl furo[3,2-d]pyrimidin-4-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Methyl furo[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, thereby modulating various cellular processes. For example, it may inhibit protein kinases, which are essential enzymes involved in cell growth, differentiation, and metabolism . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .

Vergleich Mit ähnlichen Verbindungen

2-Methyl furo[3,2-d]pyrimidin-4-ol can be compared with other similar compounds, such as:

These compounds share similar structural features and biological activities, but each has unique properties that make it suitable for specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Eigenschaften

Molekularformel

C7H6N2O2

Molekulargewicht

150.13 g/mol

IUPAC-Name

2-methyl-3H-furo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N2O2/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10)

InChI-Schlüssel

JMRWFQHUTGWTFA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C(=O)N1)OC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.